Acetaldehyde-2,2,2-d3
Overview
Description
Acetaldehyde-2,2,2-d3: is a deuterated form of acetaldehyde, where the three hydrogen atoms in the methyl group are replaced by deuterium atoms. This isotopic substitution makes it a valuable compound in various scientific research applications, particularly in the fields of chemistry and biochemistry. The molecular formula of this compound is CD3CHO, and it has a molecular weight of 47.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Deuterium Exchange Reaction: One common method for preparing Acetaldehyde-2,2,2-d3 involves the deuterium exchange reaction. This process typically uses acetaldehyde and deuterium oxide (D2O) in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Reduction of Deuterated Acetylene: Another method involves the reduction of deuterated acetylene (C2D2) using a suitable reducing agent such as lithium aluminum deuteride (LiAlD4) to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale deuterium exchange reactions or the reduction of deuterated precursors under controlled conditions to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetaldehyde-2,2,2-d3 can undergo oxidation reactions to form acetic acid-d3 (CD3COOH) in the presence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to ethanol-d3 (CD3CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Acetic acid-d3 (CD3COOH)
Reduction: Ethanol-d3 (CD3CH2OH)
Condensation: β-hydroxy aldehydes or ketones
Scientific Research Applications
Chemistry:
Isotopic Labeling: Acetaldehyde-2,2,2-d3 is widely used as an isotopic label in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology:
Metabolic Studies: It is used in metabolic studies to trace the pathways of acetaldehyde metabolism in biological systems.
Medicine:
Pharmacokinetics: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acetaldehyde in the human body.
Industry:
Mechanism of Action
Mechanism of Action: Acetaldehyde-2,2,2-d3 exerts its effects primarily through its role as an isotopic label. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical reactions and biological systems. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism investigations .
Comparison with Similar Compounds
Acetaldehyde: The non-deuterated form of Acetaldehyde-2,2,2-d3, with the molecular formula CH3CHO.
Acetone-d6: A deuterated form of acetone, with the molecular formula CD3COCD3.
Methanol-d4: A deuterated form of methanol, with the molecular formula CD3OD.
Comparison:
Isotopic Labeling: this compound is unique in its use as an isotopic label for studying acetaldehyde-specific reactions and metabolic pathways, whereas other deuterated compounds like acetone-d6 and methanol-d4 are used for different types of studies.
Chemical Properties: The presence of deuterium atoms in this compound affects its chemical properties, such as bond strength and reaction rates, making it distinct from its non-deuterated counterpart.
Biological Activity
Acetaldehyde-2,2,2-d3 (C2H3D3O), a deuterated form of acetaldehyde, is an important compound in biological and chemical research. Its unique isotopic labeling allows for detailed studies in metabolic pathways and interactions within biological systems. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on cellular processes, and implications for health and disease.
Overview of this compound
Acetaldehyde is a simple aldehyde that occurs naturally in various biological processes and is a product of ethanol metabolism. The deuterated form, this compound, is utilized in studies to trace metabolic pathways due to the distinct mass difference it exhibits in mass spectrometry analyses.
Metabolic Pathways
This compound undergoes similar metabolic processes as non-deuterated acetaldehyde. It is primarily metabolized by the enzyme aldehyde dehydrogenase (ALDH) into acetic acid. The presence of deuterium can affect the kinetics of this reaction due to the kinetic isotope effect (KIE), which may alter the reaction rates and pathways involved.
Metabolic Reaction | Enzyme | Product |
---|---|---|
This compound + NAD+ → Acetic Acid | Aldehyde Dehydrogenase (ALDH) | Acetic Acid |
The KIE often results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. This can provide insights into the mechanisms of enzyme action and substrate specificity.
Biological Effects
- Toxicity : Acetaldehyde is known for its toxic effects at high concentrations. Studies indicate that it can induce oxidative stress and DNA damage through the formation of reactive oxygen species (ROS). The deuterated form may exhibit altered toxicity profiles due to differences in metabolic processing.
- Cellular Signaling : Acetaldehyde influences various signaling pathways. It has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to inflammation and cellular stress responses.
- Impact on Health : Chronic exposure to acetaldehyde has been linked to several health issues, including cancer and liver disease. The isotopic form's effects on these conditions are still under investigation but may provide valuable insights into disease mechanisms.
Case Study 1: Metabolic Tracing in Alcohol Studies
In a study investigating alcohol metabolism, researchers used this compound to trace the metabolic fate of acetaldehyde in liver cells. The results indicated that deuterated acetaldehyde was metabolized similarly to its non-deuterated form but with measurable differences in the rates of conversion to acetic acid due to KIE effects.
Case Study 2: Oxidative Stress Induction
Another study examined the role of this compound in inducing oxidative stress in neuronal cells. The findings demonstrated that exposure led to increased ROS production and subsequent apoptosis. The study highlighted the potential for using deuterated compounds to better understand oxidative damage mechanisms.
Research Findings
Recent research has focused on understanding how acetaldehyde affects cellular functions at a molecular level:
- Gene Expression : Acetaldehyde exposure has been shown to alter gene expression related to inflammation and apoptosis.
- Enzyme Activity : Studies indicate that acetaldehyde can inhibit certain enzymatic activities involved in detoxification processes.
Summary Table of Biological Activities
Properties
IUPAC Name |
2,2,2-trideuterioacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173680 | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19901-15-6 | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is acetaldehyde-2,2,2-d3 used in studies with NO3 and OH radicals?
A1: this compound helps determine the kinetic isotope effect (KIE) in reactions with NO3 and OH radicals. [, , ] These radicals play a crucial role in atmospheric chemistry, and understanding how their reactions with acetaldehyde and its isotopologues differ provides valuable insights into atmospheric reaction mechanisms and kinetics.
Q2: What significant kinetic isotope effects were observed in the reactions of acetaldehyde and its isotopologues with NO3 and OH radicals?
A2: Researchers observed substantial KIEs for both NO3 and OH reactions with various deuterated forms of acetaldehyde. For instance, the reaction with NO3 showed a kNO3+CH3CHO/kNO3+CD3CDO value of 2.51 ± 0.09, indicating a significant primary isotope effect when the aldehydic hydrogen is substituted. [] This suggests that C-H bond breakage is involved in the rate-determining step of the reaction. Similarly, significant KIEs were observed for the OH radical reactions, providing insights into the mechanism of hydrogen abstraction by OH. []
Q3: How do theoretical calculations complement the experimental findings in these studies?
A3: Quantum chemical calculations using MP2 and CCSD(T) levels of theory, with basis sets like aug-cc-pVDZ and aug-cc-pVTZ, were employed to study the potential energy surfaces of the reactions. [] These calculations revealed the presence of weak adducts between the radicals (OH and NO3) and the aldehydic oxygen of acetaldehyde. [] Additionally, the calculations helped locate transition states and calculate theoretical KIEs, which were then compared to the experimental values to validate the proposed reaction mechanisms.
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